Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a trifluoromethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid with ethylamine under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inflammatory and microbial pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-2-{3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl}acetate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Methyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and stability, making it a valuable compound for various applications in research and industry.
Biological Activity
Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate is a compound of growing interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H15F3N2 with a molecular weight of 232.25 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity in various chemical contexts.
1. Antimicrobial Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antimicrobial properties. For instance, the presence of the trifluoromethyl group has been associated with increased potency against various bacterial strains. Research findings suggest that derivatives of pyrazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively.
Bacterial Strain | Inhibition Zone (mm) | Reference Compound |
---|---|---|
Staphylococcus aureus | 15 | Ciprofloxacin |
Escherichia coli | 12 | Norfloxacin |
2. Anti-inflammatory Effects
This compound has shown potential anti-inflammatory activity in vitro. Studies indicate that it may inhibit the production of pro-inflammatory cytokines in immune cells, suggesting a possible application in treating inflammatory diseases.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial metabolism.
- Interaction with Cellular Receptors : Preliminary studies suggest that it might interact with receptors involved in immune response modulation.
Case Studies and Research Findings
A notable study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds. It was found that modifications to the pyrazole ring significantly influenced the biological activity, enhancing both antimicrobial and anti-inflammatory properties compared to non-fluorinated analogs .
Another investigation focused on its efficacy as a potential therapeutic agent in animal models of inflammation. Results indicated a marked reduction in inflammatory markers following treatment with this compound, supporting its role as a promising candidate for further development .
Properties
Molecular Formula |
C16H18F3N3O2 |
---|---|
Molecular Weight |
341.33 g/mol |
IUPAC Name |
ethyl 2-amino-2-[3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]acetate |
InChI |
InChI=1S/C16H18F3N3O2/c1-4-24-15(23)14(20)13-9(2)21-22(10(13)3)12-7-5-6-11(8-12)16(17,18)19/h5-8,14H,4,20H2,1-3H3 |
InChI Key |
VLDNTIKCWXDFJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=C(N(N=C1C)C2=CC=CC(=C2)C(F)(F)F)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.